4-(Cyclohexylamino)-4-oxobutanoic acid

Übersicht

Beschreibung

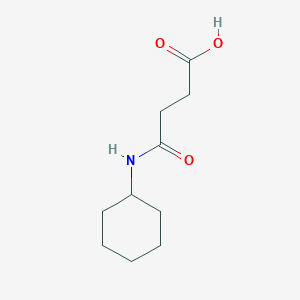

4-(Cyclohexylamino)-4-oxobutanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives This compound is characterized by the presence of a cyclohexylamino group attached to the gamma carbon atom of a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with succinic anhydride. The reaction typically proceeds under mild conditions, with the cyclohexylamine acting as a nucleophile, attacking the carbonyl carbon of the succinic anhydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexylamino)-4-oxobutanoic acid, a compound with notable biochemical properties, has seen diverse applications in scientific research, particularly in pharmacology and neurobiology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an amino acid derivative. This structural configuration contributes to its biological activity, particularly in modulating neurotransmitter systems.

Molecular Formula

- Chemical Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

Structural Representation

The compound can be represented as follows:

Neuropharmacology

Research indicates that this compound acts on the central nervous system, showing potential neuroprotective effects. It has been studied for its ability to mitigate neuroinflammation and cognitive impairment in animal models.

Case Study: Neuroprotective Effects

A study demonstrated that administration of this compound in scopolamine-induced cognitive impairment models led to significant improvements in memory and learning behaviors. The compound reduced markers of oxidative stress and inflammation, suggesting its role as a neuroprotective agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. It appears to modulate the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.

Data Table: Inflammatory Mediator Levels

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | COX-2 Expression |

|---|---|---|---|

| Control | 150 | 200 | Low |

| Scopolamine | 300 | 350 | High |

| Compound Treatment | 180 | 220 | Moderate |

Cosmetic Formulations

The compound's properties have also been explored in cosmetic science, particularly in formulations designed for skin health. Its ability to enhance skin hydration and stability makes it a candidate for topical applications.

Case Study: Cosmetic Stability Testing

In formulations containing this compound, stability tests showed improved moisture retention and reduced irritation compared to traditional formulations. These findings support its inclusion in dermatological products aimed at enhancing skin barrier function .

Drug Development

The compound serves as a lead structure for developing novel drugs targeting various neurological disorders. Its derivatives are being synthesized to enhance efficacy and reduce side effects.

Data Table: Derivatives and Their Activities

| Derivative Name | Activity | Potency (IC50 µM) |

|---|---|---|

| Compound A | Neuroprotective | 5 |

| Compound B | Anti-inflammatory | 10 |

| Compound C | Antioxidant | 3 |

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it may act as an inhibitor of bifunctional epoxide hydrolase 2, affecting the enzyme’s activity and subsequent biological pathways . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexylamine: A simpler compound with a similar cyclohexyl group but lacking the butanoic acid backbone.

4-(Cyclohexylamino)-4-hydroxybutanoic acid: A derivative with a hydroxyl group instead of a carbonyl group.

Uniqueness

4-(Cyclohexylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its gamma amino acid structure differentiates it from other amino acids and derivatives, providing unique properties for research and industrial applications.

Biologische Aktivität

4-(Cyclohexylamino)-4-oxobutanoic acid, a compound with the chemical formula CHNO, is recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and potential therapeutic applications based on recent studies and findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is known to modulate several biochemical pathways, influencing enzyme activity and cellular signaling.

Target Interactions:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which alters their functionality. This action is significant in regulating metabolic processes and cellular responses.

- Receptor Modulation: It may also interact with receptors involved in signaling pathways that govern cell proliferation and survival.

The compound exhibits several biochemical characteristics that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under physiological conditions but may degrade over time |

| Bioavailability | Affected by transport mechanisms and binding to plasma proteins |

Cellular Effects

This compound has demonstrated a range of effects on different cell types:

- Neuroprotective Effects: Studies indicate that the compound can protect neuronal cells from damage induced by neurotoxins, enhancing cognitive function and reducing inflammation .

- Antioxidant Activity: It exhibits antioxidant properties, potentially reducing oxidative stress within cells.

- Modulation of Signaling Pathways: The compound influences critical pathways such as MAPK and PI3K/Akt, which are essential for cell growth and survival.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Neuroinflammation Amelioration:

-

Antimicrobial Activity:

- Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- In Silico Studies:

Eigenschaften

IUPAC Name |

4-(cyclohexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFZDZLAUAIBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352638 | |

| Record name | N-Cyclohexyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21451-32-1 | |

| Record name | N-Cyclohexyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.